molecular formula C12H10N3+ B090863 4-Anilinobenzenediazonium CAS No. 16072-57-4

4-Anilinobenzenediazonium

Cat. No.: B090863
CAS No.: 16072-57-4
M. Wt: 196.23 g/mol
InChI Key: BIHDOXAXFMXYDF-UHFFFAOYSA-N
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Description

4-Anilinobenzenediazonium is an aromatic diazonium compound with the molecular formula C12H10N3. It is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring, which is further substituted with an aniline group (-NH2). This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Anilinobenzenediazonium can be synthesized through the diazotization of 4-aniline. The process involves the reaction of 4-aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C6H5NH2} + \text{NaNO2} + 2\text{HCl} \rightarrow \text{C6H5N2+Cl-} + \text{NaCl} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the diazotization process is scaled up using similar reagents and conditions. The reaction is typically carried out in large reactors with precise temperature control to ensure the stability of the diazonium salt. The resulting this compound chloride can be isolated and purified for further use.

Chemical Reactions Analysis

Types of Reactions: 4-Anilinobenzenediazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

    Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride

Properties

IUPAC Name

4-anilinobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDOXAXFMXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16072-57-4
Record name 4-(Phenylamino)benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16072-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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